molecular formula C8H5NO4 B1596489 3,6-Dihydroxyphthalimide CAS No. 51674-11-4

3,6-Dihydroxyphthalimide

Cat. No.: B1596489
CAS No.: 51674-11-4
M. Wt: 179.13 g/mol
InChI Key: RTVQVYVJANLNSR-UHFFFAOYSA-N
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Description

3,6-Dihydroxyphthalimide is an organic compound with the molecular formula C8H5NO4. It is a derivative of phthalimide, characterized by the presence of two hydroxyl groups at the 3 and 6 positions on the phthalimide ring. This compound is known for its stability and diverse reactivity, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dihydroxyphthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction typically requires heating to facilitate the formation of the desired product . Another method involves the use of diethyl phthalate and hydroxylamine hydrochloride, also in the presence of sodium acetate .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs microwave irradiation to enhance reaction efficiency. For instance, phthalic anhydride and hydroxylamine hydrochloride can be reacted in pyridine under microwave conditions to yield this compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dihydroxyphthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,6-Dihydroxyphthalimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dihydroxyphthalimide involves its ability to undergo single-electron transfer reactions. This property makes it a valuable radical precursor in various chemical transformations. The compound can participate in decarboxylative couplings, radical additions, and cyclizations, among other reactions. The presence of hydroxyl groups at the 3 and 6 positions enhances its reactivity and stability in these processes .

Comparison with Similar Compounds

Uniqueness: 3,6-Dihydroxyphthalimide is unique due to the specific positioning of its hydroxyl groups, which significantly influences its reactivity and stability. This makes it particularly useful in radical reactions and as an intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

4,7-dihydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5NO4/c10-3-1-2-4(11)6-5(3)7(12)9-8(6)13/h1-2,10-11H,(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVQVYVJANLNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199618
Record name 3,6-Dihydroxyphthalimide
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Molecular Weight

179.13 g/mol
Source PubChem
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CAS No.

51674-11-4
Record name 3,6-Dihydroxyphthalimide
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Record name 3,6-Dihydroxyphthalimide
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Record name 3,6-Dihydroxyphthalimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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